4-Nitro-1H-pyrazole-3-carbohydrazide
Description
Properties
IUPAC Name |
4-nitro-1H-pyrazole-5-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N5O3/c5-7-4(10)3-2(9(11)12)1-6-8-3/h1H,5H2,(H,6,8)(H,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQIXMHAWQODPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1[N+](=O)[O-])C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Nitro-1H-pyrazole-3-carboxylic Acid
The carboxylic acid precursor is synthesized via cyclocondensation of β-keto esters or malononitrile derivatives with hydrazine hydrate, followed by nitration. For example, reacting ethyl acetoacetate with hydrazine forms 1H-pyrazole-3-carboxylate, which is subsequently nitrated using mixed acid (HNO₃/H₂SO₄) to introduce the nitro group at position 4. Alternative routes employ pre-nitrated starting materials to bypass regioselectivity challenges.
Hydrazinolysis to Form this compound
The carboxylic acid undergoes hydrazinolysis with hydrazine hydrate (NH₂NH₂·H₂O) in refluxing ethanol or methanol. This nucleophilic acyl substitution replaces the hydroxyl group of the carboxylic acid with a hydrazide moiety.
Reaction Conditions:
- Solvent: Ethanol (bp: 78°C) or methanol (bp: 65°C)
- Temperature: Reflux (65–78°C)
- Time: 6–8 hours
- Yield: 70–85% (theoretical)
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and waste minimization. Continuous flow reactors enhance mixing and heat transfer during nitration, while solvent recovery systems reduce environmental impact. Key parameters for scalability include:
| Parameter | Optimization Strategy |
|---|---|
| Nitration Temperature | Maintain 0–5°C to prevent byproducts |
| Hydrazine Stoichiometry | 1.2:1 molar ratio (hydrazine:acid) |
| Solvent Recycling | Distillation for ethanol recovery |
Mechanistic Insights
Nitration Mechanism
Nitration proceeds via electrophilic aromatic substitution (EAS). The nitro group (NO₂⁺) is generated in situ by protonation of nitric acid in sulfuric acid. The pyrazole ring’s electron-deficient nature directs nitration to the 4-position due to meta-directing effects of existing substituents.
$$
\text{Pyrazole} + \text{NO}_2^+ \rightarrow \text{4-Nitropyrazole} + \text{H}^+
$$
Hydrazinolysis Mechanism
Hydrazine acts as a nucleophile, attacking the carbonyl carbon of the carboxylic acid. The reaction proceeds via a tetrahedral intermediate, with subsequent elimination of water to form the carbohydrazide.
$$
\text{RCOOH} + \text{NH}2\text{NH}2 \rightarrow \text{RCONHNH}2 + \text{H}2\text{O}
$$
Comparative Analysis of Methodologies
The table below contrasts key synthetic approaches:
Key Observations:
- Direct Hydrazinolysis offers superior yield and purity but requires pre-synthesized nitro-carboxylic acid.
- Cyclocondensation Routes are more versatile but involve multi-step protocols.
Challenges and Solutions
Regioselectivity in Nitration
The nitro group’s position critically impacts functionality. Using sterically hindered solvents (e.g., benzene) or directing groups (e.g., sulfonic acid) improves 4-position selectivity.
Emerging Methodologies
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. Preliminary trials show 90% yield in 20 minutes using ethanol solvent.
Biocatalytic Approaches
Enzymatic nitration using nitrotransferases is being explored to replace harsh acid conditions, though yields remain low (30–40%).
Chemical Reactions Analysis
Types of Reactions
4-Nitro-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Reduction: 4-Amino-1H-pyrazole-3-carbohydrazide.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
4-Nitro-1H-pyrazole-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability
Mechanism of Action
The mechanism of action of 4-Nitro-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can also undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents on the pyrazole ring and modifications to the carbohydrazide side chain. These variations impact physicochemical properties, reactivity, and biological activity.
Table 1: Structural Comparison of Selected Analogs
Physicochemical Properties
- Lipophilicity (logP): The fluorothiophene derivative (logP = 2.088) exhibits moderate lipophilicity, favoring membrane permeability . Chloro substituents () are less electron-withdrawing than nitro groups, possibly lowering reactivity in nucleophilic substitutions .
- Hydrogen Bonding: The carbohydrazide group (-CONHNH₂) provides hydrogen bond donors/acceptors, critical for target binding. Analogs with additional polar groups (e.g., fluorothiophene in ) may enhance target affinity .
Biological Activity
4-Nitro-1H-pyrazole-3-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.
Chemical Structure and Properties
The molecular structure of this compound includes a pyrazole ring, a nitro group at the 4-position, and a carbohydrazide moiety at the 3-position. This unique combination of functional groups contributes to its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C₇H₈N₄O₃ |
| Molecular Weight | 184.17 g/mol |
| Functional Groups | Nitro (-NO₂), Carbohydrazide (-C(NH)NH₂) |
The biological activity of this compound is primarily attributed to the following mechanisms:
- Bioreduction of Nitro Group : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. This process is crucial in its anticancer properties.
- Hydrogen Bonding : The carbohydrazide moiety can form hydrogen bonds with biological macromolecules, potentially altering their function and activity, which enhances its antimicrobial properties .
Antimicrobial Activity
Several studies have reported the antimicrobial efficacy of this compound against various pathogens.
- Study Findings : In vitro tests demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
The compound has shown promising results in cancer cell lines, displaying significant cytotoxicity.
- Case Study : A study evaluated the effects on A549 (lung cancer) and MCF-7 (breast cancer) cell lines, revealing IC50 values indicative of potent anticancer activity.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 0.74 |
| MCF-7 | 0.46 |
Case Studies
- Anticancer Screening : Abdel-Aziz et al. synthesized and screened various derivatives of pyrazole compounds, including this compound, which exhibited significant potential against Hep-2 cancer cell lines with an IC50 value of 0.74 mg/mL .
- Mechanistic Insights : Zheng et al. described a new class of pyrazole derivatives that included this compound, noting its ability to induce apoptosis in cancer cells through specific molecular interactions involving the nitro group .
Q & A
Basic Research Questions
Q. What experimental parameters are critical for optimizing the synthesis of 4-Nitro-1H-pyrazole-3-carbohydrazide?
- Methodological Answer : Synthesis optimization requires precise control of reaction temperature (typically 60–80°C), solvent selection (polar aprotic solvents like DMF or ethanol), and pH (neutral to slightly acidic conditions). These parameters influence reaction kinetics and minimize side reactions such as premature hydrazide decomposition. Post-synthesis, recrystallization from ethanol/water mixtures enhances purity .
Q. Which characterization techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent patterns and confirm hydrazide formation (e.g., NH peaks at δ 10–12 ppm) .
- Infrared Spectroscopy (IR) : Stretching bands for nitro groups (~1520 cm) and carbonyl groups (~1650 cm) validate functional groups .
- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]) confirm molecular weight, while fragmentation patterns assess stability .
Q. How can researchers efficiently purify this compound?
- Methodological Answer : Recrystallization using ethanol or acetonitrile is preferred for small-scale purification. For complex mixtures, column chromatography (silica gel, ethyl acetate/hexane eluent) resolves isomers or byproducts. Melting point analysis (e.g., 173–175°C for related nitro-pyrazoles) further verifies purity .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations, such as those using the Colle-Salvetti correlation-energy formula, model electronic properties (e.g., nitro group electron-withdrawing effects) and predict regioselectivity in electrophilic substitutions. Solvent effects can be incorporated via polarizable continuum models (PCMs) .
Q. What strategies are recommended for resolving contradictory crystallographic data for nitro-pyrazole derivatives?
- Methodological Answer : Use SHELXL for high-resolution refinement, incorporating anisotropic displacement parameters and twin-law corrections for twinned crystals. Cross-validate results with powder X-ray diffraction (PXRD) to address discrepancies in unit cell parameters .
Q. How do substituents on the pyrazole ring influence the biological activity of this compound derivatives?
- Methodological Answer : Structure-Activity Relationship (SAR) studies involve synthesizing analogs with varied substituents (e.g., aryl, alkyl) and testing against biological targets (e.g., enzymes). Computational docking (AutoDock Vina) and pharmacokinetic profiling (SwissADME) link structural features (e.g., nitro group position) to activity .
Q. What mechanistic insights explain the regioselectivity of nitration in pyrazole derivatives?
- Methodological Answer : Nitration regioselectivity is governed by resonance stabilization of the transition state. For this compound, the electron-deficient C-4 position favors nitration. Isotopic labeling (N) and kinetic studies under varying acid concentrations can validate proposed mechanisms .
Q. How should researchers address inconsistencies in synthetic yields reported across studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
